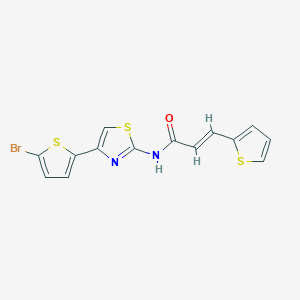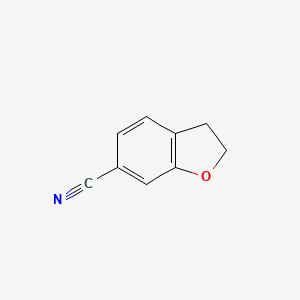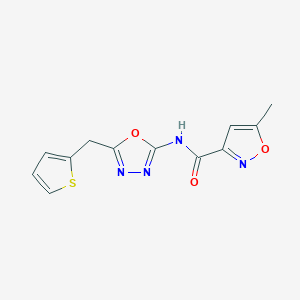![molecular formula C12H13ClN2O B2934343 5-Chlorospiro[indoline-3,4'-piperidin]-2-one CAS No. 1086063-33-3](/img/structure/B2934343.png)
5-Chlorospiro[indoline-3,4'-piperidin]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorospiro[indoline-3,4’-piperidin]-2-one: is a heterocyclic compound that features a spiro linkage between an indoline and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chlorospiro[indoline-3,4’-piperidin]-2-one typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.
Spirocyclization: The spiro linkage is formed by reacting the indoline derivative with a suitable piperidine precursor under specific conditions, often involving a base and a solvent like dichloromethane or toluene.
Industrial Production Methods:
Industrial production of 5-Chlorospiro[indoline-3,4’-piperidin]-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indoline ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it into a piperazine ring.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like primary amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxindole derivatives: from oxidation.
Piperazine derivatives: from reduction.
Substituted indoline derivatives: from nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry:
5-Chlorospiro[indoline-3,4’-piperidin]-2-one is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology:
In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. It has shown promise in preliminary studies for its activity against certain cancer cell lines and microbial pathogens.
Medicine:
The compound is being investigated for its potential use in the treatment of neurological disorders, due to its ability to interact with specific neurotransmitter receptors. It is also being explored as a candidate for anti-inflammatory and analgesic drugs.
Industry:
In the industrial sector, 5-Chlorospiro[indoline-3,4’-piperidin]-2-one is used in the development of advanced materials, such as photochromic and electrochromic devices. Its spirocyclic structure imparts unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 5-Chlorospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function.
Molecular Targets and Pathways:
Neurotransmitter Receptors: The compound can interact with receptors such as serotonin and dopamine receptors, influencing neurotransmission and potentially alleviating symptoms of neurological disorders.
Enzymes: It can inhibit or activate enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
- 5-Chlorospiro[indoline-3,4’-piperidine]-1-carboxylate
- 5-Chlorospiro[indoline-3,4’-piperidine] dihydrochloride
Comparison:
5-Chlorospiro[indoline-3,4’-piperidin]-2-one is unique due to its specific spiro linkage and the presence of a chlorine atom at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the carboxylate derivative may exhibit different solubility and pharmacokinetic properties, while the dihydrochloride salt may have enhanced stability and bioavailability.
Propriétés
IUPAC Name |
5-chlorospiro[1H-indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHSGXLGHKIMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2934263.png)
![Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2934265.png)
![2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2934267.png)

![N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934270.png)

![Ethyl 4-[(3-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2934274.png)



![6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934281.png)
![3-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B2934282.png)
